

IBOMA: A Promising Monomer for Reducing Polymerization Shrinkage Stress in Dental Composites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobornyl methacrylate*

Cat. No.: B097067

[Get Quote](#)

For researchers, scientists, and drug development professionals, the quest for dental restorative materials with enhanced longevity and performance is ongoing. A key challenge in the development of resin-based composites is mitigating polymerization shrinkage and the associated stress, which can lead to marginal leakage, secondary caries, and restoration failure. **Isobornyl methacrylate** (IBOMA) has emerged as a promising monomer to address this issue. This guide provides a comprehensive comparison of IBOMA with other commonly used monomers, supported by experimental data, to evaluate its efficacy in reducing polymerization shrinkage stress.

Polymerization, the process by which monomer molecules link to form a polymer network, is fundamental to the curing of dental composites. However, this process is invariably accompanied by a reduction in volume, known as polymerization shrinkage. When the composite is bonded to the tooth structure, this shrinkage is constrained, leading to the development of internal stresses. These stresses can compromise the integrity of the adhesive bond and the surrounding tooth tissue.

Traditional dental composites often utilize a resin matrix composed of high molecular weight monomers like bisphenol A-glycidyl methacrylate (BisGMA) diluted with lower viscosity monomers such as triethylene glycol dimethacrylate (TEGDMA). While this combination offers good mechanical properties, it is also associated with significant polymerization shrinkage and stress.^{[1][2][3]} IBOMA, a monomethacrylate with a bulky cyclic aliphatic group, has been investigated as an alternative or co-monomer to reduce these effects.^{[4][5][6]}

Comparative Performance of IBOMA-based Resins

Studies have demonstrated that the incorporation of IBOMA into dental composite formulations can significantly reduce polymerization shrinkage and shrinkage stress compared to conventional BisGMA/TEGDMA-based systems.^{[4][6][7][8]} This is attributed to the lower number of reactive methacrylate groups per unit volume in IBOMA-containing resins and the steric hindrance provided by its bulky isobornyl group, which limits network mobility during polymerization.

Key Performance Metrics: A Tabular Comparison

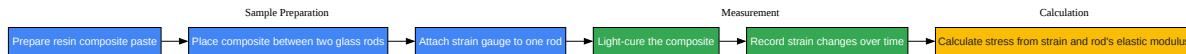
The following tables summarize the quantitative data from studies comparing experimental resin composites formulated with IBOMA against those with traditional monomers.

Table 1: Polymerization Shrinkage Stress and Volumetric Shrinkage

Resin Formulation (wt%)	Polymerization Shrinkage Stress (MPa)	Volumetric Shrinkage (%)	Reference
50% BisGMA / 50% TEGDMA	1.13 ± 0.15	6.8 ± 0.4	[4]
50% BisGMA / 50% IBOMA	0.65 ± 0.10	4.9 ± 0.3	[4]
50% BisGMA / 25% TEGDMA / 25% IBOMA	0.78 ± 0.12	5.7 ± 0.5	[4]
60% BisGMA / 40% TEGDMA	Not explicitly stated, but higher gap formation observed	Not explicitly stated, but higher gap formation observed	[7]
60% BisGMA / 20% TEGDMA / 20% IBOMA	Not explicitly stated, but lower gap formation observed	Not explicitly stated, but lower gap formation observed	[7]
60% BisGMA / 40% IBOMA	Not explicitly stated, but lower gap formation observed	Not explicitly stated, but lower gap formation observed	[7][8]

Table 2: Mechanical Properties

Resin Formulation (wt%)	Flexural Strength (MPa)	Flexural Modulus (GPa)	Degree of Conversion (%)	Reference
50% BisGMA / 50% TEGDMA	105.3 ± 8.7	2.5 ± 0.3	65.4 ± 2.1	[4]
50% BisGMA / 50% IBOMA	85.6 ± 7.9	2.1 ± 0.2	58.9 ± 2.5	[4]
50% BisGMA / 25% TEGDMA / 25% IBOMA	98.7 ± 9.2	2.3 ± 0.2	62.1 ± 1.9	[4]
60% BisGMA / 40% TEGDMA	120.5 ± 15.3	3.1 ± 0.4	68.2 ± 3.5	[7]
60% BisGMA / 20% TEGDMA / 20% IBOMA	118.9 ± 12.8	2.9 ± 0.5	67.5 ± 4.1	[7]
60% BisGMA / 40% IBOMA	105.7 ± 10.5	2.5 ± 0.3	65.9 ± 3.8	[7][8]


The data clearly indicates that the substitution or addition of IBOMA leads to a reduction in polymerization shrinkage stress and volumetric shrinkage.[4][7][8] However, a complete replacement of TEGDMA with IBOMA can result in a decrease in some mechanical properties, such as flexural strength and modulus.[4][6][7] A combination of IBOMA and TEGDMA appears to offer a good balance, effectively reducing shrinkage stress while maintaining acceptable mechanical properties.[4][6]

Experimental Protocols

The following sections detail the methodologies used in the cited studies to evaluate the performance of IBOMA-containing composites.

Measurement of Polymerization Shrinkage Stress

A common method for measuring polymerization shrinkage stress is the strain gauge method.

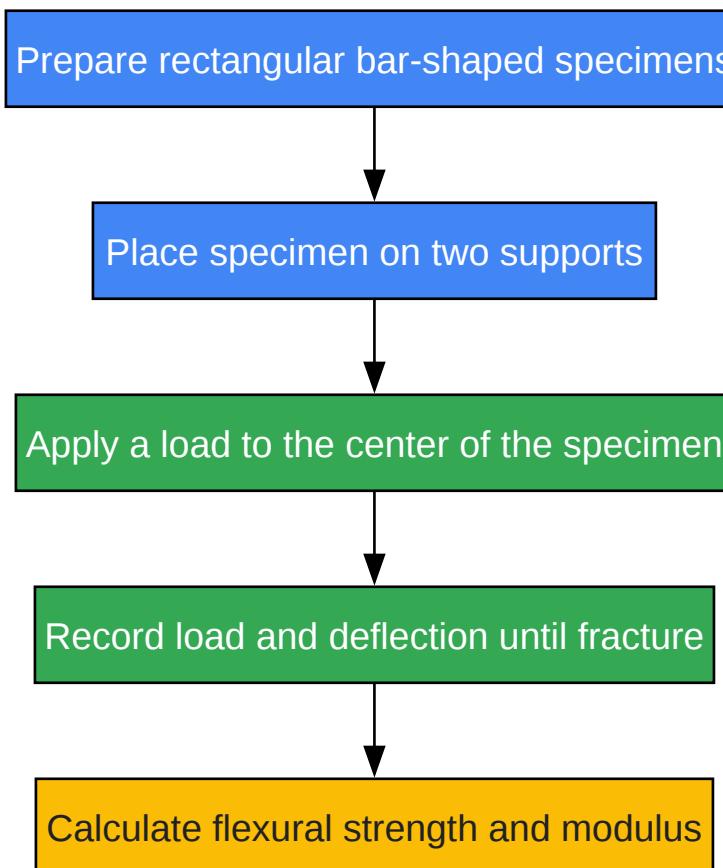
[Click to download full resolution via product page](#)

Caption: Workflow for Polymerization Shrinkage Stress Measurement.

In this method, the composite material is placed between two constrained rods, one of which is instrumented with a strain gauge. As the composite polymerizes and shrinks, it exerts a force on the rods, causing a measurable strain. The stress is then calculated based on the recorded strain and the elastic modulus of the rod.[1]

Measurement of Volumetric Polymerization Shrinkage

The gas pycnometer method is a non-contact technique used to determine the volume of a solid object by measuring the pressure change of a gas in a calibrated volume.


[Click to download full resolution via product page](#)

Caption: Workflow for Volumetric Shrinkage Measurement.

The volume of the uncured composite is measured first. After light-curing, the volume of the hardened composite is measured again. The volumetric shrinkage is then calculated as the percentage difference between the initial and final volumes.[9]

Measurement of Flexural Strength and Modulus

The three-point bending test is a standard method to determine the flexural strength and flexural modulus of a material.

[Click to download full resolution via product page](#)

Caption: Workflow for Three-Point Bending Test.

A rectangular specimen of the cured composite is placed on two supports, and a load is applied to its center until it fractures. The flexural strength is the maximum stress the material can withstand before breaking, and the flexural modulus is a measure of its stiffness.[2][10][11]

Conclusion

The use of **isobornyl methacrylate** as a co-monomer in dental resin composites presents a viable strategy for reducing polymerization shrinkage and the associated stress. Experimental evidence consistently shows that formulations incorporating IBOMA exhibit lower shrinkage stress compared to traditional BisGMA/TEGDMA systems. While a complete substitution of conventional diluents with IBOMA may compromise mechanical properties, a blended

approach, combining IBOMA with monomers like TEGDMA, offers a promising pathway to developing more durable and long-lasting dental restorations. Further research is warranted to optimize the monomer ratios and filler compositions to fully harness the benefits of IBOMA in clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BisGMA/TEGDMA ratio and filler content effects on shrinkage stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 3. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical properties of flowable composites using isobornyl methacrylate as diluent monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical and Mechanical Properties of Resins Blends Containing a Monomethacrylate with Low-polymerization Shrinkage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Solvent Degradation and Polymerization Shrinkage Reduction of Resin Composites Using Isobornyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.scrs.in [publications.scrs.in]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IBOMA: A Promising Monomer for Reducing Polymerization Shrinkage Stress in Dental Composites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097067#evaluating-the-reduction-in-polymerization-shrinkage-stress-of-iboma-vs-other-monomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com